Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters can lead to the formation of polyhydrogenated pyrrolo[3,4-b]pyrroles . This process involves initial nucleophilic addition followed by intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,3-dione derivatives , while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,3-dione: Known for its use in constructing copolymers with quaterthiophene units.
1H-Pyrrolo[3,4-c]pyridine-3a,5(6H,7aH)-dicarboxylic acid: Another compound with similar structural features.
Properties
Molecular Formula |
C28H34N2O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C28H34N2O6/c1-5-34-23(31)28-19-29(24(32)35-16-21-12-8-6-9-13-21)17-27(28,22-14-10-7-11-15-22)18-30(20-28)25(33)36-26(2,3)4/h6-15H,5,16-20H2,1-4H3/t27-,28+/m0/s1 |
InChI Key |
ACZMGHNGLPBWNZ-WUFINQPMSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CN(C[C@]1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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